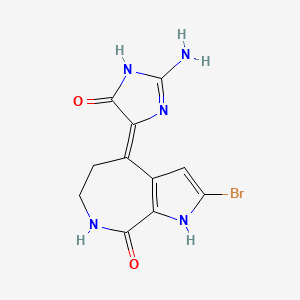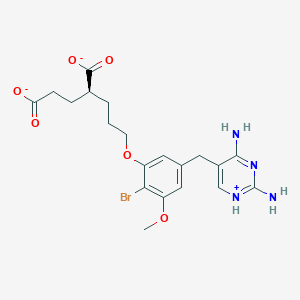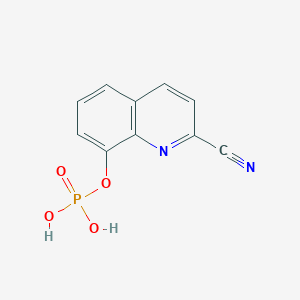
Thiocysteine
描述
Thiocysteine, also known as S-thiocysteine, is a sulfur-containing amino acid derivative. It is structurally similar to cysteine, but with a thiol group (-SH) replaced by a this compound group (-SSH). This modification imparts unique chemical properties to this compound, making it an interesting subject of study in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: Thiocysteine can be synthesized through several methods. One common approach involves the reaction of cysteine with sulfur donors under controlled conditions. For example, cysteine can be treated with elemental sulfur or sulfur-containing compounds to introduce the this compound group. The reaction typically requires a solvent such as water or ethanol and may be catalyzed by acids or bases to facilitate the formation of this compound.
Industrial Production Methods: Industrial production of this compound often involves microbial fermentation processes. Specific strains of bacteria or yeast are engineered to produce this compound by overexpressing the necessary enzymes involved in sulfur metabolism. These microorganisms are cultured in bioreactors under optimized conditions to maximize this compound yield. The product is then extracted and purified for various applications.
化学反应分析
Types of Reactions: Thiocysteine undergoes a variety of chemical reactions, including:
Oxidation: this compound can be oxidized to form disulfides or other sulfur-containing compounds. Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: this compound can be reduced back to cysteine using reducing agents such as dithiothreitol or sodium borohydride.
Substitution: this compound can participate in substitution reactions where the this compound group is replaced by other functional groups. This can be achieved using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, iodine, and other oxidizing agents.
Reduction: Dithiothreitol, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products:
Oxidation: Disulfides, sulfoxides, and sulfones.
Reduction: Cysteine and related thiol compounds.
Substitution: Various substituted this compound derivatives.
科学研究应用
Thiocysteine has a wide range of applications in scientific research:
Chemistry: this compound is used as a building block for the synthesis of complex sulfur-containing molecules. It is also employed in studies of sulfur chemistry and reactivity.
Biology: this compound is studied for its role in cellular metabolism and redox regulation. It is also used as a probe to investigate protein structure and function.
Medicine: this compound and its derivatives are explored for their potential therapeutic applications, including as antioxidants and anti-inflammatory agents.
Industry: this compound is used in the production of specialty chemicals and as an additive in various industrial processes.
作用机制
Thiocysteine exerts its effects through several mechanisms:
Redox Regulation: The this compound group can undergo reversible oxidation and reduction, allowing this compound to participate in redox regulation within cells. This property is crucial for maintaining cellular redox balance and protecting against oxidative stress.
Protein Modification: this compound can form covalent bonds with proteins, modifying their structure and function. This can affect enzyme activity, signal transduction, and other cellular processes.
Molecular Targets and Pathways: this compound interacts with various molecular targets, including enzymes, receptors, and transcription factors. It can modulate signaling pathways involved in inflammation, apoptosis, and other cellular responses.
相似化合物的比较
Thiocysteine is unique compared to other sulfur-containing amino acids such as cysteine and methionine:
Cysteine: While cysteine contains a thiol group (-SH), this compound has a this compound group (-SSH). This difference imparts distinct chemical properties and reactivity to this compound.
Methionine: Methionine contains a thioether group (-S-CH3), which is less reactive than the this compound group in this compound. This makes this compound more versatile in chemical reactions.
Similar Compounds: Other similar compounds include homocysteine, which has an additional methylene group compared to cysteine, and selenocysteine, where the sulfur atom is replaced by selenium.
属性
IUPAC Name |
(2R)-2-amino-3-(disulfanyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2S2/c4-2(1-8-7)3(5)6/h2,7H,1,4H2,(H,5,6)/t2-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBKONSCREBSMCS-REOHCLBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)SS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)SS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00205073 | |
| Record name | Thiocysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00205073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5652-32-4, 6165-31-7 | |
| Record name | Thiocysteine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005652324 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-Mercaptocysteine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006165317 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-Mercaptocysteine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02761 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Thiocysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00205073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | S-MERCAPTOCYSTEINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3RZ74WA9J2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2R,4S,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B10760298.png)
![(5-Chloropyrazolo[1,5-A]pyrimidin-7-YL)-(4-methanesulfonylphenyl)amine](/img/structure/B10760312.png)
![4-(Aminosulfonyl)-N-[(3,4,5-trifluorophenyl)methyl]-benzamide](/img/structure/B10760318.png)

![1-[[3-hydroxy-2-methyl-5-(phosphonooxymethyl)pyridin-4-yl]methylamino]cyclopropane-1-carboxylic acid](/img/structure/B10760338.png)
![1-[(2R)-4-{6-[(benzylcarbamoyl)amino]-1H-indol-1-yl}-1-hydroxybutan-2-yl]-1H-imidazole-4-carboxamide](/img/structure/B10760348.png)
![7-(1,1-Dioxo-1H-benzo[D]isothiazol-3-yloxymethyl)-2-(oxalyl-amino)-4,7-dihydro-5H-thieno[2,3-C]pyran-3-carboxylic acid](/img/structure/B10760359.png)
![2-hydroxypropane-1,2,3-tricarboxylic acid;4-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione](/img/structure/B10760365.png)

![N-Glycine-[3-hydroxy-2-methyl-5-phosphonooxymethyl-pyridin-4-YL-methane]](/img/structure/B10760377.png)



![4-Oxo-2-phenylmethanesulfonyl-octahydro-pyrrolo[1,2-A]pyrazine-6-carboxylic acid [1-(N-hydroxycarbamimidoyl)-piperidin-4-ylmethyl]-amide](/img/structure/B10760404.png)
